3-Bromo-1-phenylpropyne
Overview
Description
3-Bromo-1-phenylpropyne is a useful research compound. Its molecular formula is C9H7Br and its molecular weight is 195.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity :
- 3-Bromo-1-phenylpropyne has been used in the synthesis of hydrocarbons capable of diyl formation, demonstrating how ring strain affects the stability of carbon-carbon linkages (Wittig, 1980).
- Its derivatives have been investigated for reactions leading to the formation of different dianions, revealing insights into the migration of hydrogen atoms in organic compounds (Klein & Brenner, 1970).
Chemical Properties and Spectroscopy :
- Research has delved into the spectroscopic properties of compounds derived from this compound, such as chalcones. These studies provide information on molecular interactions and photophysical properties, which are essential for drug discovery and material science applications (Rasool et al., 2021).
- The compound has been used to synthesize derivatives for sensing applications, demonstrating its utility in developing chemodosimetric sensors for ions like Hg2+ and F− (Ganapathi et al., 2014).
Organic Synthesis and Catalysis :
- Studies have shown its role in the synthesis of butatriene derivatives, highlighting its utility in organometallic chemistry and the synthesis of complex organic molecules (Kleijn et al., 1982).
- The bromination reactions of alkynes, including derivatives of this compound, have been studied, providing insights into reaction intermediates and the impact of substituents on reaction outcomes (Bianchini et al., 1999).
Medicinal Chemistry and Biological Applications :
- It has been investigated for its binding properties with DNA and potential in urease inhibition and antioxidant activities, which are critical in the development of new therapeutic agents (Rasool et al., 2021).
- Some derivatives have shown promising anti-proliferative effects in preliminary pharmacokinetic studies, indicating potential applications in cancer research (Yamada et al., 2010).
Mechanism of Action
Safety and Hazards
3-Bromo-1-phenylpropyne is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child, and may cause damage to organs (Central nervous system) through prolonged or repeated exposure .
Properties
IUPAC Name |
3-bromoprop-1-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNCIBMWPVZEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450849 | |
Record name | 3-Bromo-1-phenylpropyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-48-5 | |
Record name | 3-Bromo-1-phenylpropyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Bromo-1-propynyl)benzen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Bromo-1-phenylpropyne a useful reagent in organic synthesis?
A1: this compound serves as a versatile electrophile due to the presence of the bromine atom. This allows it to participate in various reactions, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. Its structure, featuring both an alkyne and a phenyl ring, enables its incorporation into diverse molecular frameworks, making it particularly interesting for constructing complex heterocycles.
Q2: How is this compound utilized in the synthesis of camptothecin analogs?
A: One study [] highlights the use of this compound in a novel synthetic route towards the ABCD ring core of camptothecins, potent anti-cancer agents. The process involves two key steps:
- N-alkylation: this compound reacts with 1,6-dihydro-6-oxo-2-pyridinecarbonitrile under Curran’s protocol to yield an N-alkylated intermediate. []
- DBU-induced cyclization: Treatment of the intermediate with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) induces cyclization, likely through an intramolecular hetero-Diels-Alder reaction, furnishing the desired tetracyclic core. []
Q3: Are there other applications of this compound in heterocycle synthesis?
A: Yes, another study [] demonstrates the utility of this compound in constructing benzo[4,5]imidazo[2,1-b]thiazoles. Two distinct approaches are employed:
- Nucleophilic Attack/Addition Cyclization: this compound reacts with 1H-benzo[d]imidazole-2-thiols in the presence of cesium carbonate to give 3-benzyl-benzo[4,5]imidazo[2,1-b]thiazoles. []
- C–H Bond Activation: A palladium-catalyzed C-H bond activation strategy utilizing this compound and halobenzenes grants access to 3-benzyl-2-phenyl-benzo[4,5]imidazo[2,1-b]thiazoles. []
Q4: What are the advantages of these synthetic approaches using this compound?
A4: The presented methodologies offer several benefits:
- Conciseness: These routes provide relatively short and efficient pathways to complex heterocyclic systems. [, ]
- Mild Conditions: The reactions generally proceed under mild conditions, enhancing functional group tolerance. [, ]
- Versatility: The use of readily available starting materials and the ability to introduce diverse substituents showcase the flexibility of these approaches. [, ]
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